molecular formula C8H8N4 B8639887 2-Amino-6-(1H-pyrazol-1-yl)pyridine

2-Amino-6-(1H-pyrazol-1-yl)pyridine

Cat. No.: B8639887
M. Wt: 160.18 g/mol
InChI Key: MALLEZRHGUJEJP-UHFFFAOYSA-N
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Description

2-Amino-6-(1H-pyrazol-1-yl)pyridine is a chemical scaffold of significant interest in medicinal chemistry and materials science research. This compound belongs to a class of nitrogen-dense heterocycles known for their versatile coordination properties and potential as building blocks for more complex molecular architectures . In pharmaceutical research, structurally related pyrazolyl-pyridine compounds are investigated as potent antagonists for various biological targets. For instance, similar scaffolds have been optimized for exceptional binding affinity to the adenosine A2A receptor, a promising non-dopaminergic target for Parkinson's disease therapy . The presence of both hydrogen bond donor (amino group) and acceptor (pyridine and pyrazole nitrogens) motifs in this molecule makes it a valuable precursor for developing small molecule therapeutics. In materials science, the tridentate binding pocket of pyrazolyl-pyridine ligands is well-documented for forming stable complexes with various metal ions, including iron(II) . These complexes are foundational for studying functional materials exhibiting properties such as spin-crossover (SCO) , which have potential applications in molecular sensing, memory devices, and switches. Furthermore, the amino group at the 2-position provides a reactive handle for further functionalization, allowing researchers to create extended π-systems or incorporate this unit into larger organic frameworks for photonic and electronic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6-pyrazol-1-ylpyridin-2-amine

InChI

InChI=1S/C8H8N4/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H2,9,11)

InChI Key

MALLEZRHGUJEJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Amino-6-(1H-pyrazol-1-yl)pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Cross-Coupling Reactions : It can engage in Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
  • Condensation Reactions : The compound can undergo acylation or alkylation, replacing hydrogen atoms with acyl or alkyl groups to yield new derivatives .

Example Synthesis Pathways
A common synthetic route involves the reaction of 6-(1H-pyrazol-1-yl)pyridine with various reagents under controlled conditions to achieve high yields of 2-amino derivatives. For instance, bromination reactions can be performed in solvents like acetic acid.

Biological Activities

Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further investigation in treating infectious diseases .

Anticancer Potential
Research suggests that this compound may have anticancer properties, showing promise in preliminary assays. Its ability to interact with specific biological targets enhances its therapeutic potential in oncology .

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features enable it to fit into active sites of enzymes and receptors, which is crucial for therapeutic efficacy. Notably, its interactions with the lmptr1 pocket have been highlighted as significant for drug design .

Material Science

In addition to its biological applications, this compound is utilized in material science for synthesizing specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations for enhanced performance in industrial applications .

Case Study: Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives found that compounds similar to this compound demonstrated inhibitory effects on cancer cell lines. These findings suggest that modifications to the pyrazole ring can enhance bioactivity and selectivity towards cancer cells .

Case Study: Antimicrobial Efficacy

Research focusing on the antimicrobial properties showed that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Chemical SynthesisBuilding blocks for heterocyclesEngages in cross-coupling and condensation reactions
Biological ActivityAntimicrobial, anticancerExhibits significant activity against pathogens and cancer cells
Pharmaceutical DevelopmentDrug intermediatesPotential interactions with biological targets enhance therapeutic efficacy
Material ScienceSpecialty chemicalsUsed in formulations for improved performance

Comparison with Similar Compounds

LUF5833 (2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile)

  • Structural Differences : LUF5833 replaces the pyrazole moiety with a sulfanyl-linked imidazole group at position 5. The core also includes phenyl and dicarbonitrile substituents.
  • Pharmacological Activity: LUF5833 exhibits high adenosine A1/A3 receptor affinity (Ki = 1–10 nM) due to its electron-withdrawing dicarbonitrile groups and hydrophobic phenyl ring . In contrast, 2-Amino-6-(1H-pyrazol-1-yl)pyridine lacks these groups, resulting in lower receptor binding but greater synthetic versatility.
  • Synthetic Accessibility : LUF5833 requires multi-step functionalization, while the pyrazole analogue is synthesized via simpler cross-coupling reactions .

2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile

  • Structural Differences : This compound substitutes pyrazole with a pyrrolidine ring at position 6 and introduces a p-tolyl group at position 3.
  • Biological Relevance: The pyrrolidine group enhances solubility, while the p-tolyl group improves lipophilicity, making it effective in NAD-like nucleotide mimics . However, the absence of a pyrazole ring limits its use in metal coordination chemistry compared to this compound.

2,6-Bis((1H-pyrazol-1-yl)methyl)pyridine (PMP)

  • Structural Differences : PMP features two pyrazole groups at positions 2 and 6, linked via methyl bridges to the pyridine core.
  • Coordination Chemistry: PMP forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺), exhibiting strong luminescence due to efficient energy transfer from the pyrazole ligands . The mono-pyrazole derivative (this compound) shows weaker coordination but retains utility in smaller metal clusters.

Comparative Data Table

Compound Name Position 6 Substituent Key Functional Groups Applications Receptor Binding (Ki) Reference
This compound 1H-pyrazole Amino, pyridine Coordination chemistry, intermediates N/A
LUF5833 Imidazole-sulfanyl Phenyl, dicarbonitrile Adenosine A1/A3 receptor modulation 1–10 nM
2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine Pyrrolidine p-Tolyl, dicarbonitrile NAD mimicry, enzyme inhibition Not reported
PMP Bis-pyrazole Methyl bridges Lanthanide luminescence N/A

Research Findings and Implications

  • Medicinal Chemistry: Pyrazole-containing derivatives like this compound offer tunable electronic properties for receptor targeting but require further optimization to match the potency of LUF5833 .
  • Materials Science: The pyrazole-pyridine scaffold’s ability to coordinate metals is critical for designing luminescent materials, though bis-pyrazole systems (e.g., PMP) outperform mono-substituted analogues in brightness .
  • Synthetic Challenges: While this compound is easier to synthesize than LUF5833, regioselectivity in pyrazole substitution remains a hurdle .

Preparation Methods

Direct Coupling Using CuI/MnF2 Catalysis

The most efficient method for synthesizing 2-amino-6-(1H-pyrazol-1-yl)pyridine involves copper(I)-catalyzed N-arylation of pyrazole with 3-iodopyridine derivatives. Teo et al. reported a one-pot procedure using CuI (10 mol%), MnF₂ (30 mol%), and trans-1,2-diaminocyclohexane (20 mol%) in aqueous KOH at 100°C for 48 hours, achieving a 94% yield. The reaction proceeds via a Ullmann-type coupling mechanism, where MnF₂ enhances the solubility of CuI, and the diamine ligand facilitates oxidative addition.

Reaction Conditions :

  • Solvent : Water (0.75 mL per 1.47 mmol pyrazole)

  • Temperature : 100°C

  • Time : 48 hours

  • Workup : Filtration through Celite, extraction with dichloromethane, and silica-gel chromatography.

This method is notable for its green chemistry profile, avoiding toxic organic solvents. However, the requirement for high-purity CuI (99.999%) and extended reaction times may limit scalability.

Multi-Step Functionalization of Pyridine-2,6-Dicarboxylic Acid

Nitration and Halogenation Sequence

A alternative route begins with pyridine-2,6-dicarboxylic acid, which undergoes nitration and halogenation to introduce the pyrazole moiety. As detailed by eChemi, 2-amino-6-bromopyridine is first synthesized via bromination of pyridine-2,6-diamine, followed by nitration with concentrated HNO₃ in acetonitrile at 0–5°C. Subsequent coupling with pyrazole under basic conditions yields the target compound.

Critical Steps :

  • Nitration : Controlled temperature (-5°C) prevents decomposition of the nitro intermediate.

  • Halogenation : HBr in CCl₄ at 40°C for 6 hours achieves selective bromination at the pyridine C6 position.

  • Purification : Column chromatography with hexane/ethyl acetate (7:3) removes di-substituted byproducts.

While this method offers modularity for derivative synthesis, the multi-step process reduces overall efficiency (reported yield: ~65% over three steps).

Ligand-Assisted Halogenation and Amination

Halogenation of Pyrazolylpyridine Precursors

Roberts et al. explored halogenation strategies for 2,6-di(1H-pyrazol-3-yl)pyridine derivatives using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF at 0°C. While focused on spin-crossover complexes, this work provides a template for introducing amino groups via subsequent nucleophilic substitution. For example, treating 2,6-di(4-bromo-1H-pyrazol-3-yl)pyridine with aqueous NH₃ at 120°C could yield the amino derivative.

Challenges :

  • Regioselectivity : Bromination favors the pyrazolyl C4 position, necessitating protecting groups for C6 amination.

  • Side Reactions : Overhalogenation may occur without strict stoichiometric control.

Comparative Analysis of Methods

MethodReagents/CatalystsYieldTimeAdvantagesLimitations
CuI/MnF₂ CatalysisCuI, MnF₂, KOH94%48 hHigh yield, aqueous conditionsLong reaction time
Nitration-HalogenationHNO₃, HBr~65%72 hModular for derivativesMulti-step, low overall yield
Schiff Base CondensationGlacial acetic acid80%6 hMild conditionsRequires post-reduction step
Halogenation-AminationNBS, NH₃N/AN/ARegioselectiveComplex purification

Q & A

Q. What optimized synthetic methodologies exist for 2-Amino-6-(1H-pyrazol-1-yl)pyridine, and how do they address purification challenges?

A two-step synthesis involves reacting 2,6-dibromopyridine with 1H-pyrazole to yield mono- and di-substituted products. Selective precipitation using ZnCl₂ enables separation: the di-substituted complex precipitates first, followed by the mono-substituted product upon further ZnCl₂ addition. This method avoids column chromatography, achieving 60% yield with reduced solvent use .

Q. How can functional groups be introduced to modify the pyridine backbone of this compound?

The Vilsmeier-Haack reaction is effective for regioselective formylation. For example, 2-(1H-pyrazol-1-yl)ethanol derivatives can be formylated under these conditions to introduce aldehyde groups, enabling further functionalization for coordination chemistry or ligand design .

Advanced Research Questions

Q. What coordination chemistry insights exist for Fe(II) complexes derived from this compound ligands?

Fe(II) complexes with tridentate ligands exhibit spin-crossover behavior above room temperature. Synthesis under inert conditions (e.g., methanol, 60°C) followed by magnetic susceptibility measurements and Mössbauer spectroscopy can validate spin-state transitions, critical for molecular switches .

Q. How do crystal packing and hydrogen-bonding networks influence the structural stability of metal complexes involving this ligand?

Single-crystal X-ray studies reveal intramolecular N–H···N and intermolecular O–H···N hydrogen bonds, forming zigzag chains. Dihedral angles between pyridine and pyrazole rings (3.8°–13.4°) impact ligand flexibility and metal coordination geometry, as observed in FeSO₄-derived complexes .

Q. What role does this ligand play in photophysical applications, such as dye-sensitized solar cells (DSSCs)?

Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complexes act as p-type dopants in organic semiconductors, enhancing hole transport in solid-state DSSCs. Their redox activity and absorption spectra (λₐᵦₛ ~500 nm) are critical for optimizing device efficiency .

Q. How can emission properties of Ir(III) complexes be tuned using derivatives of this ligand?

Substituting pyrazole with electron-withdrawing groups (e.g., methylsulfonyl) in [Ir(C^N)₂(N^N)]⁺ complexes shifts emission wavelengths. Photoluminescence quantum yield (PLQY) and lifetime measurements correlate with ligand-field strength, enabling color tuning for OLEDs .

Q. How should researchers address contradictions in reported synthetic yields or coordination behavior?

Discrepancies may arise from solvent polarity, temperature, or metal ion choice. Controlled studies comparing Zn(II) vs. Co(III) complexation under identical conditions (e.g., solvent: methanol vs. DMF) can isolate variables affecting yield and stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Ligand Derivatives

Reaction TypeConditionsYieldKey AdvantageReference
Selective PrecipitationZnCl₂ in diethyl ether60%No column chromatography
Vilsmeier-HaackDMF, POCl₃, 80°C75–85%Regioselective formylation

Q. Table 2. Photophysical Properties of Representative Complexes

ComplexApplicationλₑₘ (nm)PLQYKey TechniqueReference
[Co(pzpy)₃]³⁺DSSC dopant480–5200.45Cyclic voltammetry
[Ir(ppy)₂(pzpy)]⁺OLED emitter550–6000.62Time-resolved PL

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